9-Heptadecenoic acid, methyl ester
Description
Significance in Chemical and Biological Research
In the realm of chemical research, 9-heptadecenoic acid, methyl ester serves as a valuable standard for the analysis of fatty acid profiles in diverse biological samples through techniques like gas chromatography. ontosight.ai Its distinct structure makes it a useful marker in complex lipid mixtures.
From a biological perspective, research has indicated that the parent compound, cis-9-heptadecenoic acid, exhibits anti-inflammatory properties and has potential applications in treating conditions such as psoriasis, allergies, and autoimmune diseases. researchgate.net Furthermore, it has demonstrated antagonistic activity against powdery mildew, a fungal disease affecting a wide range of plants, highlighting its potential as a biocontrol agent in agriculture. researchgate.net The methylated form, this compound, is a key component in these investigations, often used in the synthesis and characterization of these biologically active fatty acids. researchgate.net
Overview of Research Trajectories for Fatty Acid Methyl Esters (FAMEs)
The broader field of Fatty Acid Methyl Esters (FAMEs) is experiencing significant research and development, largely driven by the increasing demand for biofuels, particularly biodiesel. marketresearchfuture.comcustommarketinsights.com FAMEs are the primary constituents of biodiesel, produced through a process called transesterification of vegetable oils and animal fats. researchgate.netgrandviewresearch.com
Current research trajectories in FAMEs focus on several key areas:
Improving Production Efficiency: A major focus is on developing more efficient and cost-effective methods for FAME production. This includes research into novel catalysts, such as heterogeneous and biocatalysts, to replace traditional homogeneous catalysts that can be costly and difficult to separate from the final product. mdpi.com
Feedstock Diversification: Researchers are actively exploring a wider range of feedstocks for FAME production, including non-edible oils, waste cooking oils, and microalgae, to reduce the reliance on food crops. researchgate.netmdpi.com
Expanding Applications: Beyond biofuels, there is a growing interest in the application of FAMEs in other industries. Their biodegradable and low-toxicity properties make them attractive for use in cosmetics, lubricants, surfactants, and as "green" solvents. marketresearchfuture.comgrandviewresearch.com
Advanced Analytical Techniques: The development of more sophisticated analytical methods is crucial for the detailed characterization of FAMEs and for quality control in biodiesel production. cnr.it
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.46 g/mol |
| CAS Number | 14101-91-8 |
| IUPAC Name | methyl (Z)-heptadec-9-enoate |
| Physical Description | Liquid |
| Solubility | Soluble in Chloroform and Hexane (B92381) |
(Data sourced from multiple references) larodan.comnih.govnist.govcaymanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-heptadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDEAFDHYYGKM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution in Biological Systems
Microbial Origin and Metabolite Identification
The microbial world is a significant source of 9-Heptadecenoic acid, methyl ester, where it is produced as a metabolite by a variety of fungi, yeasts, and bacteria.
Fungal and Yeast Metabolites
Research has identified 9-Heptadecenoic acid and its methyl ester in several fungal and yeast species. The yeast-like fungus Pseudozyma flocculosa is a notable producer of cis-9-Heptadecenoic acid, which exhibits antifungal properties. koreascience.krnih.govnih.gov This compound is considered one of the unusual extracellular fatty acids responsible for the biocontrol activity of P. flocculosa against powdery mildew. nih.gov
The oleaginous yeast Yarrowia lipolytica has also been a subject of interest for the production of odd-chain fatty acids, including 9-Heptadecenoic acid. scite.aifatplants.net Through genetic engineering, strains of Y. lipolytica have been developed to enhance the production of these fatty acids. scite.aikoreascience.kr In some engineered strains, cis-9-heptadecenoic acid (C17:1) is the major odd-chain fatty acid produced. scite.aifatplants.net For instance, in one study, the content of C17:1 in the lipids of an engineered Y. lipolytica strain reached a significant percentage, with concentrations of 0.82 g/L in the culture medium after 96 hours of fermentation. scite.ai
The following table summarizes the occurrence of this compound in select fungal and yeast species:
| Species | Compound Form | Notable Findings |
| Pseudozyma flocculosa | cis-9-Heptadecenoic acid | Antifungal agent, contributes to biocontrol of powdery mildew. koreascience.krnih.govnih.gov |
| Yarrowia lipolytica (engineered) | cis-9-Heptadecenoic acid | Produced as a major odd-chain fatty acid through metabolic engineering. scite.aifatplants.net |
Bacterial Production and Symbiont Analysis
Bacteria, particularly those in symbiotic relationships, are also sources of this compound. Studies on bacteria associated with marine life, such as mangrove symbionts, have revealed the presence of this compound. For example, research on the metabolites of mangrove sediment bacteria from Semarang and Karimunjawa identified cis-10-Heptadecenoic acid methyl ester in isolates of Bacillus cereus and Alcaligenes faecalis. fatplants.net These bacteria demonstrated both antifungal and antibacterial activities, with their metabolic profiles being dominated by unsaturated and saturated fatty acids. fatplants.net Another study on mangrove symbiont bacteria also noted the presence of various fatty acid methyl esters, highlighting the potential of these microorganisms as producers of bioactive compounds. nih.gov
The table below details the bacterial sources of this compound:
| Bacterial Source | Compound Form | Key Research Findings |
| Mangrove sediment bacteria (Bacillus cereus, Alcaligenes faecalis) | cis-10-Heptadecenoic acid, methyl ester | Identified as a metabolite with potential antifungal and antibacterial properties. fatplants.net |
| Streptomyces sp. | cis-9-Heptadecenoic acid | Reported as a metabolite in this bacterial genus. nih.gov |
Microalgal Bioconversion Products
Microalgae are recognized for their ability to produce a diverse range of lipids, which can be converted into valuable compounds, including fatty acid methyl esters. Through processes like in-situ transesterification, the fatty acids within microalgae can be directly converted to their methyl esters. A study on the microalga Chlorella sp. TAD identified heptadecanoic acid, methyl ester as one of the components in the resulting methyl ester profile. researchgate.net This highlights the potential of microalgae as a feedstock for the production of this and other fatty acid methyl esters. researchgate.netnih.govdss.go.th
Plant Biosynthesis and Accumulation
While extensive research on the specific biosynthesis and accumulation of this compound in many plant species is limited, its presence has been reported.
The following table outlines the fatty acid composition of Pinus koraiensis seed oil, providing context for the occurrence of 9-Heptadecenoic acid:
| Fatty Acid | Percentage Range |
| Linoleic Acid (C18:2) | ~35.5% - 47.9% |
| Oleic Acid (C18:1) | ~28.4% |
| Pinolenic Acid (C18:3) | ~11.1% - 18% |
| Palmitic Acid (C16:0) | Not specified |
| Stearic Acid (C18:0) | Not specified |
| cis-9-Heptadecenoic Acid (C17:1) | Reported as present, but typically a minor component. nih.gov |
Presence in Animal Biological Matrices
This compound is also found in various animal tissues and products, particularly those derived from ruminants.
The body fat of the musk-ox (Ovibos moschatus) has been shown to contain both n-heptadecanoic acid and cis-9-heptadecenoic acid. ncsu.edufatplants.net It is estimated that musk-ox fat contains approximately 0.9% cis-9-heptadecenoic acid based on the total fatty acids. ncsu.edufatplants.net This is believed to be a result of the metabolic processes in ruminants, which can synthesize odd-numbered carbon fatty acids. fatplants.net A detailed analysis of muskoxen tissues, including muscle and adipose tissue, has confirmed the presence of a wide range of fatty acids.
Furthermore, 9-Heptadecenoic acid is a known constituent of ruminant-derived lipids, such as milk and intramuscular fat from cattle, sheep, and goats. Extensive research has established that the predominant isomer in these fats is cis-9-heptadecenoic acid. Its presence in ruminant fat is a result of the unique digestive and metabolic processes of these animals.
The table below summarizes the occurrence of 9-Heptadecenoic acid in animal biological matrices:
| Animal Source | Tissue/Product | Compound Form | Key Findings |
| Musk-Ox (Ovibos moschatus) | Body Fat | cis-9-Heptadecenoic acid | Estimated to be ~0.9% of total fatty acids. ncsu.edufatplants.net |
| Ruminants (Cattle, Sheep, Goats) | Milk and Intramuscular Fat | cis-9-Heptadecenoic acid | The predominant isomer found in ruminant-derived lipids. |
Biosynthesis and Metabolic Pathways
De Novo Synthesis Mechanisms
The de novo synthesis of the 17-carbon fatty acid backbone of 9-heptadecenoic acid deviates from the more common synthesis of even-chain fatty acids by utilizing an odd-carbon precursor as its starting block.
Incorporation of Odd-Carbon Precursors (e.g., propionate (B1217596) and acetate (B1210297) units)
The synthesis of odd-chain fatty acids is initiated with propionyl-CoA, a three-carbon molecule, instead of the typical two-carbon acetyl-CoA that primes the synthesis of even-chain fatty acids. wikipedia.orgresearchgate.net Propionyl-CoA can be derived from various metabolic pathways, including the catabolism of some amino acids and the β-oxidation of odd-chain fatty acids. frontiersin.org
The process begins with the condensation of propionyl-CoA and malonyl-CoA, which results in the formation of a five-carbon intermediate, 3-oxovaleryl-ACP. frontiersin.org This initial step sets the stage for the subsequent elongation cycles that will ultimately yield a fatty acid with an odd number of carbon atoms.
Odd-Chain Fatty Acid Elongation Processes
Following the initial condensation reaction, the fatty acid chain is elongated through a series of cyclical reactions catalyzed by the fatty acid synthase (FAS) complex. frontiersin.orgscribd.com In each cycle, a two-carbon unit from malonyl-CoA is added to the growing acyl chain. nih.gov For the synthesis of heptadecanoic acid (the 17-carbon saturated precursor to 9-heptadecenoic acid), this elongation process is repeated seven times after the initial priming with propionyl-CoA.
The elongation process involves four key enzymatic steps for each cycle:
Condensation: The growing acyl chain is condensed with malonyl-ACP, releasing a molecule of carbon dioxide.
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP, utilizing NADPH as the reducing agent.
Dehydration: A molecule of water is removed to create a double bond, forming an enoyl-ACP.
Reduction: The double bond is reduced, again using NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting molecule.
This entire process occurs in the endoplasmic reticulum and involves a family of elongase enzymes. utah.edunih.govlibretexts.org
Enzymatic Transformations and Biosynthetic Routes
Once the 17-carbon saturated fatty acid backbone is synthesized, further enzymatic modifications are required to introduce the characteristic double bond and form the methyl ester.
Role of Desaturase and Acyltransferase Enzymes (e.g., YlOLE1, YlDGA2)
The introduction of a double bond at the ninth carbon position of the heptadecanoic acid chain is catalyzed by a Δ9-desaturase enzyme. researchgate.netnih.govfrontiersin.org In the oleaginous yeast Yarrowia lipolytica, a model organism for lipid production, the Δ9-stearoyl-CoA desaturase, encoded by the YlOLE1 gene, is responsible for this conversion. nih.gov This enzyme introduces a cis-double bond between the 9th and 10th carbon atoms of the fatty acyl-CoA substrate.
Following desaturation, the newly synthesized 9-heptadecenoic acid can be incorporated into triacylglycerols (TAGs) for storage. This process is mediated by acyltransferases. In Y. lipolytica, the diacylglycerol O-acyltransferase 2, encoded by the YlDGA2 gene, plays a crucial role in the final step of TAG synthesis, transferring an acyl-CoA to a diacylglycerol molecule. researchgate.net Overexpression of both YlOLE1 and YlDGA2 in Y. lipolytica has been shown to enhance the production of lipids enriched in odd-chain fatty acids, including 9-heptadecenoic acid. researchgate.net
Enzymes in 9-Heptadecenoic Acid Biosynthesis
| Enzyme | Gene (in Y. lipolytica) | Function |
|---|---|---|
| Δ9-desaturase | YlOLE1 | Introduces a cis-double bond at the Δ9 position of the fatty acyl-CoA chain. |
| Diacylglycerol O-acyltransferase 2 | YlDGA2 | Catalyzes the final step in triacylglycerol synthesis, incorporating fatty acids into storage lipids. |
Mechanisms of Carboxyl Group Alkylation for Methyl Ester Formation
The formation of the methyl ester of 9-heptadecenoic acid can occur through several mechanisms, including enzymatic and non-enzymatic processes. Enzymatically, a soluble enzyme found in Mycobacterium phlei can catalyze the reaction between a fatty acid and S-adenosylmethionine to produce a fatty acid methyl ester. researchgate.net This represents a direct biological pathway for the methylation of the carboxyl group. nih.gov
Chemically, methyl esters can be formed through the alkylation of the carboxylate. organic-chemistry.org This can be achieved under mild conditions using reagents like dimethyl carbonate, which acts as a non-toxic and green methylating agent. organic-chemistry.org
Integration into Cellular Lipid Metabolism Pathways
Once synthesized, 9-heptadecenoic acid and its methyl ester are integrated into the broader cellular lipid metabolism. As a fatty acid, 9-heptadecenoic acid can be activated to its CoA ester, 9-heptadecenoyl-CoA, which can then enter various metabolic pathways.
It can be incorporated into complex lipids such as phospholipids (B1166683), which are essential components of cellular membranes, and triacylglycerols for energy storage. nih.govnih.gov The specific incorporation into these lipid classes is determined by the substrate specificities of the various acyltransferases within the cell.
Alternatively, 9-heptadecenoic acid can be broken down for energy through the process of β-oxidation. ourbiochemistry.com The β-oxidation of odd-chain fatty acids proceeds in the same manner as for even-chain fatty acids until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. ourbiochemistry.comnih.govaklectures.com The propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. aklectures.com The presence of the cis-double bond in 9-heptadecenoic acid requires an additional isomerase enzyme for its complete degradation during β-oxidation. ourbiochemistry.com
Metabolic Fates of 9-Heptadecenoic Acid
| Metabolic Pathway | Key Intermediates | Cellular Function |
|---|---|---|
| Incorporation into Complex Lipids | 9-Heptadecenoyl-CoA, Phospholipids, Triacylglycerols | Membrane structure, Energy storage |
| β-Oxidation | Acetyl-CoA, Propionyl-CoA | Energy production |
Advanced Synthetic Methodologies for Research Applications
Chemical Synthesis Protocols (e.g., for (Z)-9-heptadecenoic and (Z)-6-methyl-9-heptadecenoic acids)
The difficulty in isolating and purifying certain fatty acids from natural sources necessitates robust chemical synthesis protocols. A notable protocol allows for the synthesis of (Z)-9-heptadecenoic acid and, for the first time, (Z)-6-methyl-9-heptadecenoic acid, two compounds produced by the biocontrol agent Pseudozyma flocculosa. researchgate.net This development provides researchers with a quantifiable and reproducible supply of these fatty acids, crucial for studying their biological activities. researchgate.net The synthesis of related compounds, such as (±)-2-methoxy-6-heptadecynoic acid, has also been achieved through multi-step processes starting from precursors like 4-bromo-1-pentanol. scispace.com
Biotechnological Production and Strain Engineering
Biotechnological approaches, particularly using the oleaginous yeast Yarrowia lipolytica, have become a primary focus for producing odd-chain fatty acids (OCFAs), including 9-heptadecenoic acid. mdpi.comnih.gov This yeast is a favored industrial host due to its robust nature, well-characterized genome, and high capacity for lipid accumulation. nih.govnih.govresearchgate.net
Metabolic engineering has successfully transformed Y. lipolytica into a cellular factory for OCFAs. nih.govfrontiersin.org Wild-type Y. lipolytica produces negligible amounts of OCFAs, making genetic modification essential. frontiersin.org Key engineering strategies include:
De Novo Synthesis Pathway Construction : To eliminate the reliance on expensive precursors like propionate (B1217596), researchers have engineered modular metabolic pathways. One such pathway, comprising seven heterologous genes, enabled the de novo production of OCFAs from glucose as the sole carbon source. frontiersin.orgnih.gov
Enhancing Precursor Pools : The synthesis of OCFAs begins with the precursor propionyl-CoA. nih.govnih.gov Engineering efforts focus on increasing the intracellular pool of propionyl-CoA. This has been achieved by screening for and overexpressing efficient propionate-activating enzymes, which has been identified as a limiting step in OCFA synthesis. researchgate.net
Directing Fatty Acid Profiles : To specifically increase the content of cis-9-heptadecenoic acid (C17:1), genes such as YlOLE1, which codes for a Δ9 fatty acid desaturase, are overexpressed. mdpi.com This enzyme introduces the double bond at the correct position in the fatty acid chain.
In one engineered strain, these modifications led to an OCFA production of 0.36 g/L, a significant increase from the control. frontiersin.org Further enhancements have pushed OCFA titers to as high as 1.87 g/L. researchgate.net
Fine-tuning fermentation conditions is critical for maximizing the yield of 9-heptadecenoic acid from engineered microbial strains. frontiersin.orgnih.gov This involves optimizing both the culture environment and the supply of necessary precursors.
Precursor Feeding : The synthesis of OCFAs requires a primer, propionyl-CoA, while even-chain fatty acid synthesis uses acetyl-CoA. Therefore, co-feeding strategies using precursors for both are common. Studies have systematically optimized the concentrations of sodium propionate and sodium acetate (B1210297). mdpi.commdpi.com While propionate is essential, high concentrations (above 5 g/L) can inhibit cell growth. mdpi.com One study found optimal conditions to be 2.23 g/L of sodium propionate and 17.48 g/L of sodium acetate, which resulted in a C17:1 content of 45.56% of total lipids. mdpi.com
Carbon and Nitrogen Sources : The ratio of carbon to nitrogen (C/N) in the medium significantly influences lipid synthesis, with nitrogen-limiting conditions generally promoting lipid accumulation. frontiersin.org A central composite design experiment identified an optimal medium composition for C17:1 production in a 5 L bioreactor, achieving 0.82 g/L of C17:1 after 96 hours. mdpi.com
Fed-Batch Strategies : To overcome substrate inhibition and sustain high productivity, optimized fed-batch co-feeding strategies have been developed. This approach helps maintain a crucial balance between the acetyl-CoA and propionyl-CoA precursor pools, leading to the highest reported recombinant OCFA titers in yeast. nih.govresearchgate.net
Table 1: Optimized Fermentation Conditions for C17:1 Production in Y. lipolytica This interactive table summarizes the optimal substrate concentrations identified for maximizing cis-9-heptadecenoic acid (C17:1) production by an engineered Yarrowia lipolytica strain in a 5 L bioreactor, as detailed in a study using a central composite design.
| Parameter | Optimal Concentration (g/L) | Reference |
|---|---|---|
| Sucrose | 52.4 | mdpi.com |
| Glycerol (B35011) | 26.9 | mdpi.com |
| Sodium Acetate | 10.4 | mdpi.com |
| Sodium Propionate | 5.0 | mdpi.com |
| Yeast Extract | 4.0 | mdpi.com |
Under these optimized conditions, the engineered Y. lipolytica strain produced a lipid profile where OCFAs constituted approximately 60% of the total fatty acids. mdpi.com
Table 2: Fatty Acid Profile of Engineered Y. lipolytica Under Optimized Bioreactor Conditions This interactive table presents the fatty acid composition of lipids extracted from Yarrowia lipolytica after 96 hours of fermentation in a 5 L bioreactor under the optimized conditions specified in Table 1.
| Fatty Acid | Composition (% of Total Fatty Acids) | Reference |
|---|---|---|
| C16:0 (Palmitic acid) | 10.51 ± 0.12 | mdpi.com |
| C16:1 (Palmitoleic acid) | 3.12 ± 0.12 | mdpi.com |
| C17:0 (Heptadecanoic acid) | 26.42 ± 0.03 | mdpi.com |
| C17:1 (cis-9-Heptadecenoic acid) | 32.61 ± 0.14 | mdpi.com |
| C18:0 (Stearic acid) | 2.84 ± 0.04 | mdpi.com |
| C18:1 (Oleic acid) | 18.91 ± 0.12 | mdpi.com |
| C18:2 (Linoleic acid) | 5.59 ± 0.06 | mdpi.com |
Derivatization Techniques for Enhanced Research Utility
The analysis of fatty acids, including 9-heptadecenoic acid, often requires derivatization to improve their volatility and reduce polarity for techniques like gas chromatography (GC). sigmaaldrich.com The most common method is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME). sigmaaldrich.comnih.gov
This esterification neutralizes the polar carboxyl group, which tends to cause adsorption issues during analysis. sigmaaldrich.com The resulting methyl esters are stable and provide quantitative samples suitable for GC analysis. sigmaaldrich.com Several catalytic methods are employed for this transmethylation or transesterification process.
Boron Trifluoride (BF₃)-Methanol : This is a widely used reagent for preparing FAMEs directly from phospholipids (B1166683) through transesterification. The process typically involves heating the sample with 14% BF₃-methanol at 70°C for 60 minutes. nih.gov
Boron Trichloride (BCl₃)-Methanol : An alternative alkylation reagent, 12% BCl₃-methanol, is also effective. A typical procedure involves heating the sample with the reagent at 60°C for 5-10 minutes. After the reaction, water and a non-polar solvent like hexane (B92381) are added to extract the FAMEs for analysis. sigmaaldrich.com
Hydrochloric Acid (HCl)-Methanol : A convenient method uses commercial aqueous concentrated HCl as a catalyst. An 8% (w/v) solution of HCl in a methanol (B129727)/water mixture is added to the lipid sample. The reaction is carried out by heating at 45°C overnight or at 100°C for 1-1.5 hours, yielding over 96% FAMEs. nih.gov
Table 3: Comparison of Derivatization Methods for FAME Preparation This interactive table compares different chemical methods used to convert fatty acids into fatty acid methyl esters (FAMEs) for analytical purposes, detailing the reagents and typical reaction conditions.
| Method/Reagent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Boron Trifluoride (BF₃)-Methanol | 14% solution, 70°C for 60 min | Effective for transesterification of phospholipids. | nih.gov |
| Boron Trichloride (BCl₃)-Methanol | 12% solution, 60°C for 5-10 min | Quick and quantitative reaction with good stability. | sigmaaldrich.com |
| Hydrochloric Acid (HCl) in Methanol/Water | 1.2% final HCl conc., 45°C for 16h or 100°C for 1-1.5h | Convenient method using readily available commercial HCl. High yield (>96%). | nih.gov |
Compound Names Mentioned
Analytical Techniques for Characterization and Quantification
Sample Preparation and Derivatization Strategies
The analysis of lipids, including 9-heptadecenoic acid, from various sources necessitates a crucial sample preparation step to convert the native lipids into a form suitable for gas chromatography. This process primarily involves the formation of fatty acid methyl esters (FAMEs). restek.com
Transmethylation, also known as transesterification, is a chemical reaction that converts fatty acids present in lipids into their corresponding fatty acid methyl esters (FAMEs). sfu.ca This derivatization is essential because most lipids are not volatile enough for direct analysis by gas chromatography. springernature.com The process involves cleaving the ester bonds that link fatty acids to the glycerol (B35011) backbone in triglycerides and phospholipids (B1166683) and simultaneously forming a methyl ester. s4science.at
Several reagents and methods are employed for transmethylation, each with its own set of conditions and applicability. Common catalysts include acidic or basic reagents. core.ac.uk
Acid-catalyzed transmethylation: This method often utilizes reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic hydrogen chloride (HCl). sfu.canih.gov The reaction typically requires heating for a specific duration to ensure complete derivatization. sfu.ca For instance, a common procedure involves heating the lipid extract with BF₃-methanol at 100°C. sfu.ca
Base-catalyzed transmethylation: This approach uses reagents such as sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol. nih.govavantiresearch.com Base-catalyzed reactions are generally faster and can often be performed at room temperature. avantiresearch.comresearchgate.net A simple and rapid procedure involves reacting the lipid extract with sodium methoxide in methanol, which can achieve complete transmethylation within minutes. researchgate.net
The choice of method can depend on the type of lipid being analyzed and the nature of the sample matrix. nih.gov After the reaction, the FAMEs are typically extracted into a nonpolar solvent like hexane (B92381), separated from the aqueous phase, and concentrated before injection into the GC. sfu.ca
| Catalyst | Reagent Example | Typical Conditions | Notes |
| Acid | Boron trifluoride (BF₃) in Methanol | Heating at 100°C for a set time. sfu.ca | Effective for a broad range of lipids. |
| Base | Sodium Methoxide (NaOMe) in Methanol | Room temperature for a few minutes. researchgate.net | Rapid and efficient for many lipid classes. |
Direct methods have been developed for a variety of complex samples, including wet tissues, oils, and feedstuffs. nih.gov One such protocol involves the direct saponification (hydrolysis) of the sample with methanolic potassium hydroxide (KOH) to release the fatty acids. This is followed by neutralization and subsequent methylation catalyzed by sulfuric acid (H₂SO₄). nih.gov The entire process can be conducted in a single reaction tube, even in the presence of a significant amount of water. nih.gov After the reaction, the resulting FAMEs are extracted with hexane and are ready for GC analysis. nih.gov
This direct approach has been shown to be effective and quantitative for various sample types, including fish oil and cod liver oil, with high recovery rates of total fatty acids. researchgate.net The simplicity and efficiency of direct FAME synthesis make it a valuable technique for the rapid analysis of total lipid content in complex biological and environmental matrices. nih.govresearchgate.net
Quantitative Analysis Methodologies
The accurate quantification of 9-Heptadecenoic acid, methyl ester relies on established methodologies in gas chromatography. The fundamental principle involves comparing the detector response of the analyte to that of a known standard. s4science.at
A common approach is the use of an internal standard (IS). An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. A known amount of the IS is added to the sample before preparation and analysis. The peak area of the analyte is then compared to the peak area of the internal standard. This method helps to correct for any variations in sample injection volume and potential losses during sample workup. s4science.at For instance, C13:0 or C15:0 fatty acid methyl esters are sometimes used as internal standards in fatty acid analysis. nih.govnih.gov
Calibration curves are also essential for accurate quantification. These are generated by analyzing a series of standard solutions containing known concentrations of the analyte and the internal standard. A graph is then plotted of the analyte/IS peak area ratio against the concentration ratio. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area ratio to the internal standard and using the calibration curve. avantiresearch.com
The choice of detector also plays a role in the quantitative methodology. While Flame Ionization Detection (FID) is widely used and provides a response that is generally proportional to the mass of carbon atoms entering the flame, theoretical response factors may be applied to improve accuracy, especially for FAMEs with different chain lengths. sciopen.com When using Mass Spectrometry (MS), quantification can be based on the total ion count or by monitoring specific ions (Selected Ion Monitoring, SIM), which can enhance sensitivity and selectivity. nih.gov The use of stable isotope-labeled internal standards, which have similar chemical and physical properties to the analyte, can further improve the precision and accuracy of quantification by MS. nih.gov
Application of Internal Standardization Techniques
Internal standardization is a fundamental technique in quantitative chromatography, including the analysis of FAMEs like this compound. This method involves adding a known amount of a specific compound, the internal standard (IS), to every sample and calibration standard before analysis. nrel.gov The purpose of the internal standard is to correct for variations that can occur during sample preparation and instrumental analysis, such as extraction inefficiencies, injection volume differences, and solvent evaporation. nrel.gov
For FAME analysis by gas chromatography (GC), the ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. nih.gov This ensures that the peak corresponding to the internal standard does not overlap with any of the endogenous compounds. researchgate.net Common choices for internal standards in fatty acid analysis are odd-chain fatty acids or their methyl esters, as most naturally occurring lipids contain even-numbered carbon chains. nih.govresearchgate.net
Examples of commonly used internal standards in FAME analysis include:
Pentadecanoic acid (C15:0) nih.govchromforum.org
Heptadecanoic acid (C17:0) (Margaric acid) nih.govchromforum.orgdkfz.de
Methyl heptadecanoate (the methyl ester of C17:0) nih.govsigmaaldrich.com
Nonadecanoic acid (C19:0) researchgate.net
Tricosanoic acid (C23:0) researchgate.net
The selection of the internal standard should be made carefully to avoid any potential co-elution with other FAMEs present in the sample. researchgate.net The concentration of the added internal standard should also be comparable to the expected concentration range of the analytes in the sample. nih.govresearchgate.net By comparing the peak area of the analyte (this compound) to the peak area of the known amount of internal standard, a precise and accurate quantification can be achieved.
Table 1: Common Internal Standards for FAME Analysis
| Internal Standard | Abbreviation | Reason for Use |
|---|---|---|
| Pentadecanoic acid | C15:0 | Odd-chain fatty acid, not typically found in biological samples. nih.govchromforum.org |
| Heptadecanoic acid | C17:0 | Odd-chain fatty acid, not typically found in biological samples. nih.govchromforum.orgdkfz.de |
| Methyl heptadecanoate | C17:0 ME | Methyl ester form, closely mimics the analyte FAMEs. nih.govsigmaaldrich.com |
| Nonadecanoic acid | C19:0 | Odd-chain fatty acid, useful for avoiding co-elution with other components. researchgate.net |
Stable Isotope Dilution Mass Spectrometry in Quantitative Lipidomics
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for the quantitative analysis of lipids, including this compound. nih.govlipidomicstandards.org This technique offers the highest level of accuracy and precision by using a stable isotope-labeled version of the analyte as the internal standard. nih.gov For this compound, this would involve using, for example, a deuterated (containing ²H) or ¹³C-labeled version of the molecule. nih.govnih.gov
The key advantage of SID-MS is that the stable isotope-labeled internal standard has nearly identical chemical and physical properties to the native, unlabeled analyte. nih.gov This means it behaves in the same manner during sample extraction, derivatization, chromatography, and ionization in the mass spectrometer. nih.govrsc.org Any sample loss or variation in ionization efficiency will affect both the labeled standard and the native analyte equally, allowing for highly reliable correction and quantification. rsc.org
The process involves adding a known quantity of the labeled standard to the sample before any processing steps. lipidomicstandards.org The sample is then analyzed by mass spectrometry, which can distinguish between the native analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio. dntb.gov.ua Quantification is achieved by calculating the ratio of the signal intensity of the native analyte to that of the labeled internal standard. lipidmaps.org
This approach effectively minimizes matrix effects, which are a common source of error in complex biological samples where other molecules can interfere with the ionization of the target analyte. rsc.org The use of SID-MS has become increasingly important in the field of lipidomics for providing dynamic information on lipid metabolism and for the accurate quantification of individual lipid species in complex biological matrices. nih.govmdpi.com
Spectroscopic Approaches for Structural Elucidation
The definitive identification of this compound requires spectroscopic methods that provide detailed information about its molecular structure.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₈H₃₄O₂), the expected exact mass is approximately 282.2559 g/mol . nih.govlarodan.com In electron ionization (EI) mass spectrometry, the molecule will fragment in a characteristic pattern. A key fragment ion for many fatty acid methyl esters is the McLafferty rearrangement product at m/z 74, which is indicative of the methyl ester group. researchgate.netresearchgate.netmassbank.eu Other fragment ions will result from cleavages along the fatty acid chain, which can help to deduce the structure. However, EI can sometimes lead to extensive fragmentation, making the molecular ion peak weak or absent for some unsaturated FAMEs. shimadzu.comjeol.com Soft ionization techniques, such as chemical ionization (CI) or field ionization (FI), can be used to obtain a more prominent molecular ion peak, which is crucial for confirming the molecular weight. shimadzu.comjeol.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen atoms within a molecule.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound will show characteristic signals. The protons of the methyl ester group (-OCH₃) will appear as a sharp singlet at approximately 3.67 ppm. The two protons on the double bond (-CH=CH-) will produce a multiplet around 5.34 ppm. The protons on the carbons adjacent to the double bond and the carbonyl group will also have distinct chemical shifts. The terminal methyl group (-CH₃) of the fatty acid chain will appear as a triplet around 0.88 ppm. researchgate.net
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on each carbon atom. The carbon of the carbonyl group (C=O) will be found downfield, typically around 174 ppm. The two carbons of the double bond (-C=C-) will have signals in the region of 128-132 ppm. The carbon of the methyl ester group (-OCH₃) will appear around 51.4 ppm. The other methylene (B1212753) (-CH₂-) carbons in the chain will have signals in the range of 22-35 ppm. chemicalbook.com
The combination of these spectroscopic techniques allows for the unambiguous structural elucidation and confirmation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Feature | Typical Value/Fragment |
|---|---|---|
| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺ | m/z 282 nih.govlarodan.com |
| Mass Spectrometry (EI-MS) | McLafferty Rearrangement | m/z 74 researchgate.netresearchgate.netmassbank.eu |
| ¹H-NMR | -OCH₃ (methyl ester) | ~3.67 ppm (singlet) |
| ¹H-NMR | -CH=CH- (olefinic) | ~5.34 ppm (multiplet) researchgate.net |
| ¹H-NMR | Terminal -CH₃ | ~0.88 ppm (triplet) |
| ¹³C-NMR | C=O (carbonyl) | ~174 ppm chemicalbook.com |
| ¹³C-NMR | -C=C- (olefinic) | ~128-132 ppm |
| ¹³C-NMR | -OCH₃ (methyl ester) | ~51.4 ppm chemicalbook.com |
Compound Names Mentioned in the Article
this compound
Pentadecanoic acid
Heptadecanoic acid (Margaric acid)
Methyl heptadecanoate
Nonadecanoic acid
Tricosanoic acid
Deuterium
Carbon-13
Biological Roles and Mechanisms of Action in Model Systems Non Clinical
Antifungal Activities and Cellular Interactions
The antifungal properties of CHDA, an unusual fatty acid produced by the biocontrol agent Pseudozyma flocculosa, are well-documented and provide a model for understanding the activity of its methyl ester derivative. nih.govnih.govresearchgate.net The primary mode of action is the disruption of fungal cell membrane integrity. nih.gov
The proposed mechanism for the antifungal action of CHDA involves a multi-step process targeting the fungal cytoplasmic membrane. nih.govnih.govresearchgate.net Initially, the fatty acid partitions into the hydrophobic regions of the fungal membrane. nih.govresearchgate.net Due to its molecular structure, it introduces disorder among the neighboring acyl chains of the membrane lipids, leading to a significant increase in membrane fluidity. nih.govresearchgate.netresearchgate.net This alteration in membrane dynamics is believed to affect the conformation and function of membrane-bound proteins. nih.govresearchgate.net Ultimately, these disturbances cause a loss of membrane potential, increased permeability, and the release of intracellular components, culminating in the collapse and disintegration of the cytoplasm. nih.govnih.govresearchgate.net
In vitro studies demonstrate that CHDA effectively inhibits both the mycelial growth and spore germination of various fungal species, although the degree of sensitivity varies considerably. nih.govnih.gov At a concentration of 0.15 mg/mL, CHDA showed significant inhibitory effects against several phytopathogenic fungi. nih.gov For instance, the inhibition of conidial germination was nearly complete for Sphaerotheca fuliginea and substantial for Botrytis cinerea and Cladosporium cucumerinum. nih.gov Mycelial growth was most significantly inhibited in Phytophthora infestans and Pythium aphanidermatum. nih.gov
| Fungal Species | Growth Inhibition (%) | Spore Germination Inhibition (%) |
|---|---|---|
| Phytophthora infestans | 86.5 | N/A |
| Pythium aphanidermatum | 85.1 | N/A |
| Botrytis cinerea | 48.8 | 78.3 |
| Cladosporium cucumerinum | 47.2 | 70.1 |
| Idriella bolleyi | 30.7 | 14.1 |
| Phomopsis rugulosa | 15.4 | 10.5 |
| Sphaerotheca fuliginea | N/A | 98.5 |
Research has established a direct correlation between a fungus's sensitivity to CHDA and its intrinsic cellular lipid composition, particularly its sterol content. nih.govnih.govresearchgate.net Fungi with a lower sterol content in their membranes are more susceptible to the disruptive effects of the fatty acid. nih.govresearchgate.net Sterols are thought to act as buffering agents in the membrane, ordering the fatty acyl chains and mitigating stress-induced fluctuations in fluidity. researchgate.net In fungi with low sterol levels, CHDA can induce significant changes in membrane fluidity and disorder. nih.govresearchgate.net In contrast, resistant fungi with higher sterol content experience minimal membrane alterations and can overcome the stress. researchgate.net It was also noted that the degree of phospholipid unsaturation in the fungal membrane is not as critical to sensitivity as previously hypothesized. nih.govnih.gov Studies indicate that CHDA does not appear to interact directly with membrane sterols. nih.govresearchgate.net
Antibacterial Properties and Proposed Mechanisms in Microbial Models
While specific studies focusing exclusively on the antibacterial properties of 9-heptadecenoic acid, methyl ester are limited, research on fatty acid methyl ester (FAME) extracts containing heptadecanoic acid derivatives points towards antibacterial potential. researchgate.netscielo.brnih.gov Fatty acids and their esters are known to possess antibacterial characteristics, often acting as anionic surfactants that can disrupt microbial membranes. japsonline.com
The proposed mechanism for the antibacterial action of FAMEs involves the disruption of the bacterial cell membrane's integrity. researchgate.net The hydrophobic nature of the fatty acid chains allows them to intercalate into the lipid bilayer of the bacterial membrane, leading to a loss of structural integrity and function. This can result in increased permeability, leakage of essential intracellular components, and ultimately, cell death. researchgate.net Gram-positive bacteria are often more susceptible to this mode of action than Gram-negative bacteria, a difference attributed to the protective outer membrane of Gram-negative species, which can act as a barrier against hydrophobic compounds. scielo.br
Antioxidant Activity in Biological Assays
The antioxidant potential of this compound is suggested by studies on various FAMEs and plant extracts containing related compounds. nih.govjmaterenvironsci.com Fatty acid methyl esters such as 9-octadecenoic acid (Z) methyl ester and hexadecanoic acid methyl ester have been reported to possess antioxidant activity. jmaterenvironsci.comnih.gov
This activity is typically evaluated using in vitro biological assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net
DPPH Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is quantified spectrophotometrically. nih.govmdpi.com
ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent. The antioxidant compound neutralizes this radical, causing a decolorization of the solution that is measured to determine scavenging activity. nih.govresearchgate.net
FAMEs derived from sources like vegetable oils have demonstrated significant free radical scavenging activity in these assays, indicating their potential to mitigate oxidative stress. researchgate.net
Involvement in Microbial Bioactivity and Biocontrol Phenomena (e.g., Pseudozyma flocculosa antagonism)
9-Heptadecenoic acid, in its free fatty acid form (CHDA), is a key effector molecule in the biocontrol activity of the yeast-like fungus Pseudozyma flocculosa. nih.govnih.gov This fungus is a potent natural antagonist of powdery mildew fungi, such as Sphaerotheca fuliginea, which affects plants like cucumbers. nih.govresearchgate.net The primary mode of action is antibiosis, where P. flocculosa secretes CHDA and other unusual fatty acids that induce a rapid collapse and cytoplasmic disintegration of the powdery mildew's conidial cells upon contact. nih.govresearchgate.net
The effectiveness of this biocontrol mechanism is directly linked to the membrane-disrupting activity described previously. The low sterol content in the target pathogen, S. fuliginea, makes it highly sensitive to the membrane fluidizing effects of CHDA, leading to effective disease control. nih.gov This specific interaction highlights the ecological significance of 9-heptadecenoic acid as a mediator of microbial antagonism and a cornerstone of the biocontrol capabilities of P. flocculosa. nih.govresearchgate.net
Modulatory Effects on Plant Physiology and Growth Stimulation
While direct and extensive research specifically elucidating the modulatory effects of this compound on plant physiology and growth stimulation is limited, studies on related fatty acid methyl esters (FAMEs) and the parent fatty acid suggest a potential role in these processes. The investigation into the chemical composition of various plant species and their interactions with microorganisms has revealed the presence of a diverse array of FAMEs, which are implicated in plant defense and development.
Research on the methanolic root extract of Oroxylum indicum seedlings inoculated with plant growth-promoting microbes (PGPMs) such as Glomus mosseae, Trichoderma harzianum, and Pseudomonas putida has shown the accumulation of numerous phytocompounds. While this particular study did not specifically identify this compound, the general findings indicate that microbial inoculation can significantly alter the phytochemical profile of plants, leading to enhanced growth and biomass production. researchgate.net This alteration often includes changes in the fatty acid composition, which is crucial for various physiological functions.
The parent compound, (Z)-9-Heptadecenoic acid, has been recognized for its antifungal properties, particularly against powdery mildew, a common plant disease. hmdb.ca This antagonistic activity against plant pathogens is a crucial aspect of plant health and can indirectly contribute to improved growth and yield by mitigating disease-related stress. The esterification of this fatty acid to its methyl ester form may influence its bioavailability and efficacy in these roles.
The following table summarizes findings on the effects of related fatty acid methyl esters on plant physiology.
Table 1: Effects of Related Fatty Acid Methyl Esters on Plant Systems
| Compound/Extract | Plant Species | Observed Effects |
|---|---|---|
| Botanical Extracts containing various FAMEs | Celeriac | Increased total yield of leaves rosettes and roots, increased dry weight, and promotion of larger root growth. |
| (Z)-9-Heptadecenoic acid | General (effective against powdery mildew) | Antagonistic activity against plant pathogens. hmdb.ca |
Broader Implications in Lipid Signaling and Metabolic Regulation in Cellular Contexts
The broader implications of this compound and its parent fatty acid in lipid signaling and metabolic regulation are becoming increasingly apparent through studies in various non-clinical model systems. These molecules are recognized as active participants in cellular processes, extending beyond their basic structural roles in membranes or as energy storage molecules.
In the context of metabolic regulation, research on the oleaginous yeast Yarrowia lipolytica has been particularly insightful. This yeast is utilized for the production of single-cell oils, and studies have focused on optimizing the production of odd-chain fatty acids like cis-9-heptadecenoic acid. mdpi.com The biosynthesis of this fatty acid is intricately linked to the metabolic pathways of the yeast, and its production can be enhanced by genetic engineering and optimizing fermentation conditions. mdpi.com This highlights its role within the complex network of lipid metabolism. The parent acid, cis-9-heptadecenoic acid, has also been described as a high-value-added compound with anti-inflammatory effects. mdpi.com
Further evidence of its role in cellular signaling comes from studies on cancer cell lines. Research on non-small-cell lung cancer (NSCLC) cells with acquired resistance to gefitinib (B1684475) demonstrated that heptadecanoic acid, the saturated analog of heptadecenoic acid, can inhibit cell proliferation and migration. spandidos-publications.com Mechanistically, it was found to suppress the activation of the PI3K/Akt signaling pathway, a critical pathway in cancer progression. spandidos-publications.com Notably, the addition of heptadecanoic acid led to the accumulation of 10-cis-heptadecenoic acid within the NSCLC cells, suggesting a metabolic conversion and a potential role for this monounsaturated odd-chain fatty acid in mediating the observed anti-cancer effects. spandidos-publications.com
The Human Metabolome Database also categorizes (9Z)-Heptadecenoic acid as being involved in fatty acid metabolism and cell signaling pathways. hmdb.ca This underscores its recognition as a bioactive lipid molecule with potential regulatory functions.
The table below outlines key findings related to the role of 9-Heptadecenoic acid and its derivatives in cellular signaling and metabolism.
Table 2: Research Findings on the Role of Heptadecenoic Acid Derivatives in Cellular Signaling and Metabolism
| Compound | Model System | Key Findings |
|---|---|---|
| cis-9-Heptadecenoic acid | Yarrowia lipolytica (oleaginous yeast) | Production is linked to lipid metabolism and can be optimized, suggesting a role in the metabolic network. mdpi.com |
| Heptadecanoic acid (leading to accumulation of 10-cis-heptadecenoic acid) | PC-9 non-small-cell lung cancer cells | Inhibited cell proliferation and migration, and suppressed the PI3K/Akt signaling pathway. spandidos-publications.com |
Research Applications and Future Directions
Utilization as Analytical Reference Materials and Standards
9-Heptadecenoic acid, methyl ester serves as a crucial analytical reference material and standard in lipid analysis. Due to its odd-numbered carbon chain, it is not commonly found in high concentrations in most biological samples, making it an excellent internal standard for gas chromatography (GC) and mass spectrometry (MS) based lipid profiling. Its chemical purity, stability, and well-defined physical properties ensure accurate quantification of other fatty acid methyl esters in complex mixtures.
Commercially available from various suppliers, it is offered as a high-purity compound, often greater than 98%, ensuring its reliability for creating standard curves and for the precise identification and quantification of fatty acids in environmental, food, and biological matrices. The National Institute of Standards and Technology (NIST) includes data for (Z)-Methyl heptadec-9-enoate in its Chemistry WebBook, further solidifying its status as a standard reference compound. nist.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C18H34O2 |
| Molecular Weight | 282.46 g/mol larodan.com |
| CAS Number | 14101-91-8 ((Z)-isomer) nist.govlarodan.com |
| Appearance | Liquid larodan.com |
| Purity | >98% larodan.com |
| Storage | Freezer larodan.com |
Integration into Lipidomics and Metabolomics Research
The fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, have benefited from the use of this compound. As an internal standard, it aids in the normalization of data, allowing for more accurate comparisons between different samples and studies.
Beyond its role as a standard, research has begun to uncover the biological significance of odd-chain fatty acids like heptadecenoic acid. For instance, in a metabolomics study on Sjögren's syndrome, heptadecanoic acid was identified as one of the significant metabolites that could distinguish patients from healthy controls, with increased levels observed in the serum of patients. clinexprheumatol.org Another lipidomics study investigating Metabolic Dysfunction-Associated Steatohepatitis (MASH) included the quantification of 26 fatty acid methyl esters, including heptadecanoic acid, to understand the lipid profile associated with the disease's progression. nih.gov These studies highlight the growing interest in the role of odd-chain fatty acids as potential biomarkers and their involvement in various disease states.
Advancements in Biocontrol Strategies and Natural Product Discovery
A significant area of research for 9-Heptadecenoic acid is in the development of biological control agents for agriculture. The yeast-like fungus Pseudozyma flocculosa produces (Z)-9-heptadecenoic acid, which exhibits potent antifungal activity, particularly against powdery mildew fungi. nih.govnih.govasm.orgresearchgate.net This has spurred research into its potential as a natural and environmentally friendly alternative to synthetic fungicides.
Detailed studies on its mode of action have revealed that cis-9-Heptadecenoic acid disrupts the integrity of fungal cell membranes. nih.govnih.govresearchgate.net The fatty acid partitions into the fungal membrane, causing a significant increase in membrane fluidity and disorder. nih.govresearchgate.net This disruption leads to conformational changes in membrane proteins, increased permeability, and ultimately, the disintegration of the fungal cell. nih.govnih.govresearchgate.net The sensitivity of different fungi to this compound appears to be related to the intrinsic sterol content of their membranes, which influences the membrane's ability to buffer against such disruptions. nih.govnih.govasm.orgresearchgate.net The discovery and elucidation of this mechanism open avenues for the development of novel and targeted biocontrol strategies.
Table 2: Antifungal Activity of cis-9-Heptadecenoic Acid
| Target Organism | Effect |
| Powdery Mildew Fungi | Inhibition of growth and spore germination nih.govnih.govasm.orgresearchgate.net |
| Susceptible Fungi | Increased membrane permeability and cytoplasmic disintegration nih.govnih.govresearchgate.net |
Development of High-Yield Biotechnological Production Platforms
The promising applications of 9-Heptadecenoic acid have driven research into developing efficient methods for its production. Biotechnological approaches using oleaginous microorganisms have shown significant potential. The yeast Yarrowia lipolytica, in particular, has been genetically engineered to produce high levels of odd-chain fatty acids, with cis-9-heptadecenoic acid being a major product.
Researchers have focused on optimizing fermentation conditions to maximize yield. By manipulating factors such as the carbon-to-nitrogen ratio, pH, and aeration, significant improvements in the production of cis-9-heptadecenoic acid have been achieved. These advancements are crucial for making the large-scale production of this valuable fatty acid economically viable for its various applications, including as a biocontrol agent and a fine chemical.
Elucidation of Ecological and Environmental Significance
The study of this compound also extends to its role and fate in the environment. As a naturally occurring antifungal compound produced by Pseudozyma flocculosa, it plays a role in microbial interactions and ecosystem dynamics. An important aspect of its environmental profile is its biodegradability. Research has indicated that the antifungal fatty acids produced by P. flocculosa are rapidly degraded under natural conditions, which is a significant advantage for its use as a biocontrol agent, as it would not persist in the environment.
Furthermore, as a fatty acid methyl ester (FAME), it is a component of biodiesel. Studies on the degradation of FAMEs in biodiesel have shown that they can be broken down by exposure to sunlight and seawater, highlighting a natural degradation pathway for this class of compounds. caymanchem.com Understanding the ecological roles and environmental fate of such compounds is essential for assessing their impact and for developing sustainable technologies.
Exploration of Novel Molecular Mechanisms in Biological Systems
Emerging research is beginning to uncover the roles of fatty acids and their derivatives in cellular signaling and the regulation of biological processes. While direct research on the molecular mechanisms of 9-Heptadecenoic acid is still developing, studies on related fatty acids provide valuable insights.
For example, nitrated fatty acids have been shown to possess anti-inflammatory properties by modulating key signaling pathways such as JAK/STAT, NF-κB, and PPAR-γ. nih.gov These pathways are crucial in regulating immune responses and inflammation. Additionally, other monounsaturated fatty acids, like oleic acid, have been found to influence cellular processes by activating signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. nih.gov These findings suggest that 9-Heptadecenoic acid may also have roles in cellular signaling that are yet to be fully elucidated, opening up new avenues for research into its potential therapeutic applications.
Q & A
Basic: What are the common methods for synthesizing 9-heptadecenoic acid, methyl ester in laboratory settings?
Answer:
Synthesis typically involves esterification of 9-heptadecenoic acid with methanol under acidic or enzymatic catalysis. Alternative routes include transesterification of triglycerides using methanol and catalysts like sodium methoxide. For unsaturated analogs, controlled hydrogenation or dehydrogenation of saturated precursors (e.g., methyl stearate) may be employed, with reagents such as selenium dioxide (SeO₂) used to introduce double bonds . Oxidation/reduction steps (e.g., KMnO₄ for oxidation, LiAlH₄ for reduction) are critical for modifying functional groups . Isolation from natural sources (e.g., marine organisms like Anemonia viridis) involves solvent extraction, followed by purification via column chromatography or distillation .
Basic: How is this compound identified and quantified using GC-MS?
Answer:
GC-MS analysis requires derivatization to fatty acid methyl esters (FAMEs) if not already esterified. Key steps:
- Column selection : Polar columns (e.g., SP™-2560 or Omegawax®) resolve geometric isomers .
- Parameters : Oven ramp rates (e.g., 4°C/min) and carrier gas flow rates optimize peak separation .
- Quantification : Internal standards (e.g., methyl nonadecanoate) normalize retention times. The molecular ion peak at m/z 282 ([C₁₈H₃₄O₂]⁺) confirms identity, while fragmentation patterns (e.g., loss of methoxyl groups at m/z 266) validate structural integrity .
Advanced: What strategies resolve contradictory data on oxidative stability under different experimental conditions?
Answer:
Contradictions often arise from varying oxidation accelerators (thermal vs. photochemical) or analytical endpoints (e.g., peroxide value vs. anisidine value). Mitigation strategies:
- Controlled experiments : Use standardized protocols (e.g., IOC or AOCS methods) for accelerated oxidation .
- Multivariate analysis : Apply PCA to distinguish degradation pathways and ANOVA to assess significance of variables like temperature or UV exposure .
- Kinetic modeling : Fit data to pseudo-first-order models to compare rate constants across conditions . Conflicting results may reflect differences in unsaturated bond positioning (e.g., cis vs. trans) or antioxidant interference .
Advanced: How to optimize reaction conditions to minimize by-products during hydroxylated derivative synthesis?
Answer:
Hydroxylation using SeO₂ or epoxidation agents requires precise control:
- Temperature : Lower temperatures (e.g., 0–5°C) reduce over-oxidation .
- Catalyst stoichiometry : Sub-stoichiometric SeO₂ (0.8–1.2 eq.) minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance regioselectivity. Post-reaction, purify via preparative HPLC or silica gel chromatography to isolate mono-hydroxylated derivatives (e.g., 13-hydroxy-9Z,11E-octadecadienoic acid methyl ester) .
Basic: What biological activities are reported, and what assays validate them?
Answer:
- Antioxidant activity : Assessed via DPPH radical scavenging (absorbance at 516 nm) or superoxide radical inhibition, with IC₅₀ values compared to ascorbic acid .
- Cytotoxicity : MTT assays measure cell viability (e.g., IC₅₀ of 50–100 µg/mL reported in Anemonia viridis extracts) .
- Enzyme inhibition : Tyrosinase inhibition assays use L-DOPA as substrate, while acetylcholinesterase assays employ Ellman’s reagent .
Advanced: Which statistical methods analyze degradation kinetics under accelerated oxidation?
Answer:
- Non-linear regression : Fit oxidation data (e.g., peroxide value vs. time) to Arrhenius or Eyring models to calculate activation energy .
- Multivariate tools : PCA identifies dominant degradation pathways (e.g., primary vs. secondary oxidation), while cluster analysis groups samples by stability profiles .
- TOTOX index : Combines peroxide and anisidine values to quantify total oxidation, reducing data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
